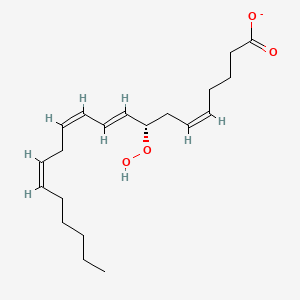
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8(S)-HPETE(1-) is a HPETE anion obtained by deprotonation of the carboxy group of (8S)-HPETE. It is a HPETE anion and an 8-HPETE(1-). It is a conjugate base of an 8(S)-HPETE. It is an enantiomer of an 8(R)-HPETE(1-).
Scientific Research Applications
1. Role in Cellular Development and Biochemical Pathways
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate, as a form of allene oxide, plays a significant role in biochemical pathways in various biological systems. For instance, its formation in starfish oocytes involves enzymatic dehydration of fatty acid hydroperoxides, a process pivotal in cell development stages (Brash et al., 1991).
2. Biosynthesis and Chemical Transformation
This compound is also a subject of interest in the study of chemical synthesis and transformation. Research into the synthesis of similar hydroperoxy and hydroxy fatty acids through total synthesis demonstrates the compound's relevance in understanding complex biochemical processes (Russell & Pabon, 1982). Additionally, methodologies developed for the synthesis of lipoxygenase metabolites, like the compound , offer insights into vic-diol substructures coupled with conjugated alkene systems (Kobayashi et al., 1997).
3. Interaction with Cytochrome P450
Studies have shown that polyunsaturated fatty acids, including structures similar to (5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate, are oxygenated by cytochrome P450 into hydroxy and epoxy fatty acids. This interaction is crucial for understanding the transformation of these fatty acids in biological systems (Oliw et al., 1996).
4. Clinical Trial Preparations
In the context of clinical trials, similar compounds have been synthesized for use in specific medical research, highlighting the compound's potential relevance in therapeutic applications (Conrow et al., 2011).
5. Lipoxygenase Pathways
The compound's involvement in lipoxygenase pathways is also a significant area of research, contributing to our understanding of lipid metabolism and its implications in various physiological processes (Reynaud & Pace-Asciak, 1997).
properties
Product Name |
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate |
|---|---|
Molecular Formula |
C20H31O4- |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(5Z,8S,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 |
InChI Key |
QQUFCXFFOZDXLA-VYOQERLCSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)[O-])OO |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)[O-])OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



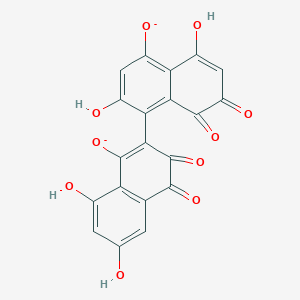

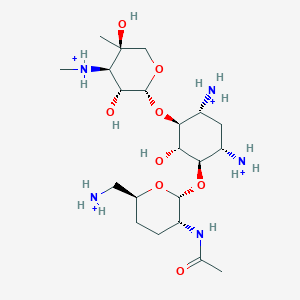

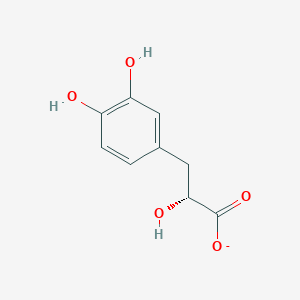
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
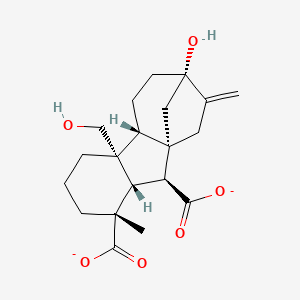

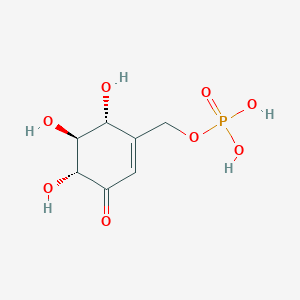
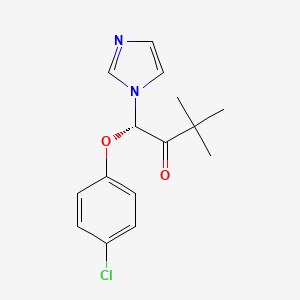
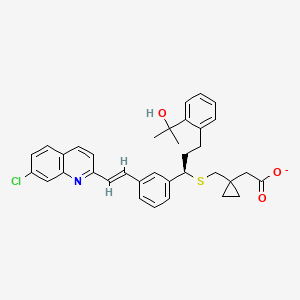
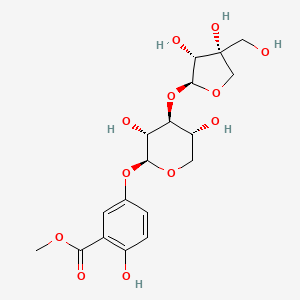
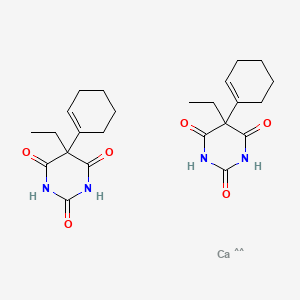
![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)